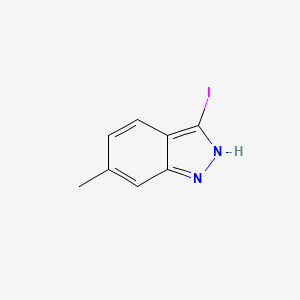

3-Iodo-6-methyl-1H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBIAXZUZKSIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609752 | |

| Record name | 3-Iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-96-7 | |

| Record name | 3-Iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indazole Heterocycle: a Foundation of Chemical Versatility

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a crucial structural motif in modern chemistry. austinpublishinggroup.comigi-global.com Its derivatives are of paramount importance in the pharmaceutical industry and serve as valuable synthons for creating more complex heterocyclic systems. austinpublishinggroup.com While not commonly found in nature, synthetic indazole compounds have demonstrated a wide array of desirable pharmacological properties, spurring extensive research into their synthesis and functionalization. austinpublishinggroup.compnrjournal.com

The chemical versatility of the indazole nucleus stems from its unique electronic properties and the presence of two nitrogen atoms, which allow for various chemical modifications. igi-global.com The existence of different tautomeric forms, primarily 1H- and 2H-indazoles, further contributes to its diverse reactivity, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov This inherent reactivity allows chemists to introduce a wide range of substituents onto the indazole core, leading to a vast chemical space with diverse biological activities.

Privileged Scaffolds: Substituted Indazoles in the Quest for New Drugs

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. orientjchem.org Substituted indazoles have firmly established themselves as such, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.govorientjchem.org These activities include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. igi-global.comorientjchem.org

The success of indazole-based drugs has solidified their importance in medicinal chemistry. For instance, several FDA-approved drugs feature the indazole core, highlighting its therapeutic potential. pnrjournal.comresearchgate.net The ability to strategically modify the indazole ring with various functional groups allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This has made the indazole scaffold a focal point for the development of novel therapeutic agents targeting a wide range of diseases.

A Unique Player: 3 Iodo 6 Methyl 1h Indazole in the Chemical Landscape

Strategies for the Formation of the Indazole Core

The construction of the indazole ring system is a fundamental step in the synthesis of this compound and its derivatives. A variety of methods have been developed to assemble this bicyclic heterocycle, which consists of a fused benzene (B151609) and pyrazole (B372694) ring. nih.gov These strategies often involve the formation of the crucial N-N bond and subsequent cyclization.

Common approaches to the indazole core include:

Cyclization of o-haloarylhydrazones: Intramolecular amination of o-haloarylhydrazones can lead to the formation of the indazole ring. acs.org

From 2-formylphenylboronic acids: A method involving a copper(II) acetate (B1210297) catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure, has been developed for the synthesis of 1N-alkoxycarbonyl indazoles. rsc.orgresearchgate.net

From o-azido aldehydes: A one-pot sequential strategy starting from o-azido aldehydes and amines can efficiently produce fused bis-indazoles/indazoles. This method involves the formation of a 2H-indazole followed by a palladium-catalyzed intramolecular cross-dehydrogenative coupling reaction. rsc.org

From arylhydrazones: 1H-indazoles can be synthesized from arylhydrazones through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov Another approach involves the deprotonation and nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones derived from acetophenone (B1666503) or benzaldehyde. researchgate.net

From 2-formyl dialkylanilines: Treatment of 2-formyl dialkylanilines with hydroxylamine (B1172632) can provide access to the fused tricyclic pyridazino[1,2-a]indazolium ring system. nih.gov

The choice of synthetic route often depends on the desired substitution pattern on the indazole ring and the availability of starting materials. The thermodynamic stability of the resulting tautomers (1H-indazole vs. 2H-indazole) also plays a significant role, with the 1H-tautomer generally being the more stable and predominant form. nih.govnih.gov

Regioselective Iodination at the 3-Position of the 1H-Indazole Ring

The introduction of an iodine atom at the C-3 position of the 1H-indazole ring is a critical step in the synthesis of the target compound. This functionalization is highly valuable as the iodine atom serves as a versatile handle for a variety of subsequent cross-coupling reactions. vulcanchem.com

The most common and effective method for the regioselective iodination of the 1H-indazole core involves the use of molecular iodine (I₂) in the presence of a base. chim.it This reaction is typically carried out in a polar solvent like N,N-dimethylformamide (DMF). For instance, 3-iodo-1H-indazole can be synthesized in good yield by treating 1H-indazole with iodine and potassium hydroxide (B78521) (KOH) in DMF at room temperature. mdpi.commdpi.com This method has been successfully applied to various substituted indazoles. chim.it

Alternative iodinating agents and conditions have also been explored:

N-Iodosuccinimide (NIS): NIS can be used as an iodinating agent, often in the presence of a base like KOH in a solvent such as dichloromethane. chim.it

Potassium tert-butoxide: This base has been used in tetrahydrofuran (B95107) (THF) for the preparation of 5- and 6-bromo-3-iodoindazoles. chim.it

Hexafluoroisopropanol (HFIP): This solvent has been found to be effective for the preparation of 3-halogenoindazoles under mild conditions. chim.it

In many cases, the iodination is performed on an unprotected 1H-indazole. However, for certain subsequent reactions, protection of the N-1 position with a group like a tert-butyloxycarbonyl (Boc) group may be necessary to prevent side reactions. mdpi.com The Boc group can be introduced by reacting the 3-iodo-1H-indazole with di-tert-butyldicarbonate ((Boc)₂O). chemicalbook.commdpi.com

Introduction of the Methyl Group at the 6-Position of 1H-Indazole Derivatives

The presence of a methyl group at the 6-position of the indazole ring can be achieved through various synthetic strategies. The approach often depends on whether the methyl group is introduced before or after the formation of the indazole core.

One common strategy involves starting with a precursor that already contains the methyl group in the desired position. For example, 6-methyl-1H-indazole can be synthesized via the Gould-Jacobs cyclization, where 2-methyl-3-nitrobenzaldehyde (B1295971) reacts with hydrazine (B178648) hydrate. The nitro group is reduced in situ to form the indazole core.

Another approach is the nitration of a methyl-substituted precursor. For instance, 3-methyl-6-nitro-1H-indazole can be prepared by the direct nitration of 3-methylindazole using a mixture of nitric acid and sulfuric acid. liskonchem.com The methyl group at the 6-position can also direct nitration to the adjacent 5-position.

Alternatively, the synthesis can start from a commercially available methylated phenol. For example, a synthesis of a nigeglanine (B1252215) derivative started from 3-fluoro-5-methylphenol, which was then subjected to a series of reactions including alkylation, lithiation, formylation, and cyclization to form the 6-methyl-indazole core. nih.gov

In some cases, the methyl group is introduced onto a pre-formed indazole ring system. This can be achieved through methylation reactions, although this is less common for the 6-position compared to N-alkylation. For example, methylation of 3-methyl-6-nitro-1H-indazole can be achieved using methyl carbonate.

Palladium-Catalyzed Cross-Coupling Reactions for C-3 Functionalization

The iodine atom at the C-3 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents at this position.

Suzuki–Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki–Miyaura cross-coupling reaction is arguably one of the most widely used methods for the C-3 functionalization of 3-iodoindazoles. mdpi.com This reaction involves the coupling of the 3-iodoindazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. It offers a broad substrate scope and high functional group tolerance. mdpi.com

A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. mdpi.com Other catalysts such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) have also been utilized. mdpi.com The reaction is typically carried out in a solvent such as DMF, THF, or 1,4-dioxane, with a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). mdpi.commdpi.com

This methodology has been successfully used to synthesize a range of 3-aryl and 3-heteroaryl indazole derivatives. For example, the coupling of ethyl 3-iodo-1H-indazole-6-carboxylate with 2-furylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C resulted in an 88% yield of the corresponding 3-(2-furyl) derivative. Similarly, various aryl and heteroaryl groups have been introduced at the C-3 position of indazoles using this powerful reaction. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 3-Iodoindazoles

| 3-Iodoindazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DMF | 3-Phenyl-1H-indazole | 70 |

| Ethyl 3-iodo-1H-indazole-6-carboxylate | 2-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | Ethyl 3-(2-furyl)-1H-indazole-6-carboxylate | 88 |

| N-Boc-3-iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | N-Boc-3-phenyl-1H-indazole | - |

Heck Reactions and other Coupling Approaches

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions have also been employed for the C-3 functionalization of 3-iodoindazoles. The Heck reaction, which involves the coupling of the iodoindazole with an alkene, is a notable example. researchgate.net This reaction provides a route to 3-alkenylindazole derivatives, which can be further transformed into other functional groups. For instance, the Heck coupling of 3-iodoindazoles with methyl acrylate (B77674) has been studied to synthesize 3-indazolylpropenoates, which are key intermediates for preparing 3-indazolylpropionic acids and 3-indazolylethylamines. researchgate.net However, the Heck reaction can sometimes be less efficient for C-3 functionalization and may require protection of the indazole nitrogen to avoid unwanted by-products. researchgate.net

The Sonogashira coupling, which couples the 3-iodoindazole with a terminal alkyne, is another valuable tool for introducing alkynyl substituents at the C-3 position. vulcanchem.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

N-Alkylation and N-Arylation Strategies for 1H-Indazole Nitrogen Atoms

The nitrogen atoms of the 1H-indazole ring can be functionalized through N-alkylation and N-arylation reactions. These reactions are crucial for modifying the properties of the indazole derivatives and for synthesizing specific isomers. The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, and achieving regioselectivity can be challenging. nih.govresearchgate.net

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov

Strategies for regioselective N-alkylation:

Thermodynamic vs. Kinetic Control: N-1 alkylated products are generally the thermodynamically more stable isomers, while N-2 alkylated products can be favored under kinetic control. researchgate.net

Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for selective N-1 alkylation. nih.gov

Substituent Effects: The presence of certain substituents on the indazole ring can direct the alkylation to a specific nitrogen. For example, C-7 substituted indazoles with NO₂ or CO₂Me groups have been shown to favor N-2 regioselectivity. nih.gov

Mitsunobu Reaction: N-alkylation under Mitsunobu conditions often shows a preference for the N-1 substituted product. beilstein-journals.org

N-Arylation: While less common than N-alkylation, N-arylation can also be achieved, often requiring specific catalytic systems.

The characterization of the N-1 and N-2 isomers is typically performed using NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which can distinguish between the two regioisomers based on correlations between the N-alkyl protons and the carbons of the indazole ring. beilstein-journals.org

Direct C-H Functionalization Methodologies for Indazole Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds like indazoles. rsc.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby streamlining synthetic pathways.

Recent advancements have focused on the late-stage functionalization of 2H-indazoles through transition-metal-catalyzed C-H activation or radical pathways. rsc.org These methods allow for the introduction of various functional groups at the C3 position. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of functionalized 1H-indazoles from aldehyde phenylhydrazones through a double C-H activation and cross-coupling process. rsc.orgnih.gov The regioselectivity of these reactions can often be controlled by steric and electronic factors of the substrates. acs.orgnih.gov For example, in unsymmetrical azobenzenes, C-H functionalization tends to occur on the more electron-rich aromatic ring. acs.orgnih.gov

The C7 position of the indazole ring has also been a target for direct functionalization. Palladium-catalyzed C7 arylation of 1H-indazoles bearing an electron-withdrawing group at the C4 position has been achieved with high regioselectivity. researchgate.net The choice of catalyst and directing group is crucial for achieving the desired regiochemical outcome. mdpi.com

| Indazole Derivative | Reaction Type | Position Functionalized | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Aldehyde phenylhydrazones | Double C-H activation/cross-coupling | - | Rhodium(III) | rsc.orgnih.gov |

| Unsymmetrical azobenzenes | C-H functionalization | ortho to azo group | Rhodium(III) | acs.orgnih.gov |

| 1H-Indazoles with EWG at C4 | Arylation | C7 | Palladium | researchgate.net |

| 2-Aryl-2H-indazoles | C-H functionalization with alkynes | - | Rhodium(III)/Cu(OAc)₂·H₂O | rsc.org |

Oxidative and Reductive Transformations on this compound Derivatives

Oxidative and reductive transformations are fundamental for modifying the functional groups on the indazole core. For instance, the nitro group in compounds like 3-iodo-6-methyl-5-nitro-1H-indazole can be reduced to an amino group using standard reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride. This transformation is crucial for introducing an amino substituent, which can be further derivatized.

Conversely, the methyl group at the C6 position can undergo oxidation to form a carboxylic acid or an aldehyde under appropriate oxidizing conditions, such as with potassium permanganate (B83412) or chromium trioxide. These oxidative processes open avenues for further functionalization, such as amide bond formation or conversion to other carbon-based functionalities. The indazole ring itself can participate in oxidative cyclization reactions, as seen in the synthesis of 2H-indazoles from 2-(ethynyl)aryltriazenes in the presence of arylsulfinic acid and air. organic-chemistry.org

Derivatization via Functional Group Interconversions on the Indazole Scaffold

Functional group interconversions (FGIs) are essential for elaborating the structure of this compound and its derivatives. The iodine atom at the C3 position is a particularly versatile handle for a variety of transformations. It can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles.

Furthermore, the C3-iodo group is an excellent precursor for metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 3-bromo-1H-indazole with phenylboronic acid derivatives has been used to synthesize 3-phenyl-1H-indazole derivatives. mdpi.com Similarly, the iodine at C3 can be converted to a boronate ester, which can then undergo Suzuki-Miyaura cross-coupling with aryl iodides. This strategy allows for the sequential and regiocontrolled introduction of different aryl groups.

Other functional groups on the indazole ring can also be interconverted. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides. mdpi.com These FGIs are critical for building molecular diversity and accessing a wide range of indazole-based compounds.

Chemo- and Regioselectivity in Multi-Substituted Indazole Synthesis

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of multi-substituted indazoles. The indazole nucleus has multiple reactive sites, and controlling the position of functionalization is paramount.

In direct C-H functionalization, the regioselectivity is often dictated by the directing ability of existing substituents or by the inherent electronic properties of the indazole ring. For instance, in Rh(III)-catalyzed reactions of unsymmetrical azobenzenes, functionalization preferentially occurs on the more electron-rich phenyl ring. acs.orgnih.gov Steric hindrance also plays a crucial role, with reactions often favoring the less hindered position. acs.org

The synthesis of pyrimido[1,2-b]indazoles through a metal-free, multicomponent reaction of 3-aminoindazole, aryl aldehydes, and acetophenones demonstrates excellent regioselectivity, with the aldehyde substituent consistently found at the C-4 position of the pyrimido[1,2-b]indazole core. mdpi.com The use of protecting groups is another key strategy to control regioselectivity, as discussed in the following section.

Application of Protecting Group Chemistry in Indazole Synthesis

Protecting group chemistry is a cornerstone of modern organic synthesis, and its application is crucial in managing the reactivity of the indazole scaffold. The two nitrogen atoms of the indazole ring (N1 and N2) are nucleophilic and can compete with other sites for reaction.

Selective protection of one of the nitrogen atoms is often necessary to direct functionalization to a specific position. For example, regioselective protection of the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for subsequent regioselective C3-lithiation and reaction with various electrophiles. nih.govacs.org The SEM group can be readily removed under mild conditions. nih.govacs.org Similarly, the tetrahydropyranyl (THP) group has been used for the N2-protection of indazoles. researchgate.net

In some cases, a protecting group is not required. For instance, in the one-pot synthesis of 5-hydroxy 2H-indazoles via azo coupling and cyclization, the phenolic hydroxyl group did not require protection. oup.com The choice of whether to use a protecting group depends on the specific reaction conditions and the desired outcome.

| Protecting Group | Position Protected | Purpose | Removal Conditions | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | N2 | Directs C3-lithiation | TBAF in THF or aqueous HCl in EtOH | nih.govacs.org |

| Tetrahydropyranyl (THP) | N2 | N-protection | Mild acid | researchgate.net |

Advanced Synthetic Techniques

The field of organic synthesis is continually evolving, with new techniques being developed to improve efficiency, safety, and sustainability. These advanced methods are increasingly being applied to the synthesis of indazole derivatives.

Metal-free methods: There is a growing interest in developing metal-free synthetic routes to avoid the cost and toxicity associated with transition metals. Metal-free syntheses of indazoles have been reported, such as the one-pot reaction of 2-aminophenones with hydroxylamine derivatives, which is scalable and displays broad functional group tolerance. organic-chemistry.orgacs.org Another example is the metal-free synthesis of pyrimido-fused indazoles. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. This technique has been used for the direct arylation of 2H-indazoles, significantly reducing reaction times compared to traditional methods. rsc.org Photocatalysis has also been employed for the C3-carbamoylation of 2H-indazoles in a transition-metal-free process. frontiersin.org

Flow chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, reproducibility, and scalability. vapourtec.comacs.org This technology has been successfully applied to the one-step synthesis of a range of substituted indazoles, including 3-amino and 3-hydroxy analogues. vapourtec.comacs.org The use of flow reactors allows for the safe handling of potentially hazardous intermediates and enables the rapid synthesis of multigram quantities of material. vapourtec.comclockss.org

Reactivity Profile of the Halogen (Iodine) at the 3-Position

The iodine atom at the C-3 position of the indazole ring is a key driver of the compound's reactivity, serving as a versatile functional group for a variety of synthetic transformations. cymitquimica.com Its presence significantly influences the electronic properties of the indazole scaffold, rendering the C-3 position susceptible to a range of reactions, most notably palladium-catalyzed cross-coupling reactions. smolecule.com

The C-I bond at the 3-position is the most reactive site for such transformations due to its lower bond dissociation energy compared to C-H or C-C bonds within the molecule. This reactivity allows for the strategic introduction of diverse molecular fragments, a crucial aspect in the synthesis of complex organic molecules and pharmaceutical agents. cymitquimica.comvulcanchem.com

Common cross-coupling reactions involving the 3-iodo position include:

Suzuki-Miyaura Coupling: This reaction pairs the 3-iodoindazole with an organoboron compound (boronic acids or esters) to form a new carbon-carbon bond. google.com This method is widely used to introduce aryl or heteroaryl substituents at the C-3 position. nih.govresearchgate.net Studies have shown that these reactions can proceed with high yields, often utilizing palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ in the presence of a base.

Heck Coupling: The Heck reaction involves the coupling of the 3-iodoindazole with an alkene to form a substituted alkene. google.comresearchgate.net This provides a pathway to vinylated indazole derivatives. google.com

Sonogashira Coupling: This reaction couples the 3-iodoindazole with a terminal alkyne, catalyzed by palladium and copper complexes, to synthesize 3-alkynyl-indazole derivatives. vulcanchem.comresearchgate.netmdpi.com For this reaction to proceed effectively at the C-3 position, protection of the N-1 position of the indazole ring is often necessary to prevent side reactions. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the 3-iodoindazole with an amine. wikipedia.org It is a powerful method for synthesizing 3-aminoindazole derivatives. researchgate.net

The reactivity of the iodine atom is also influenced by the electron-withdrawing nature it imparts, which can affect the electrophilicity of adjacent positions on the indazole ring. evitachem.com

Role of the Methyl Group at the 6-Position in Modulating Reactivity

In electrophilic substitution reactions, the methyl group, being an ortho-, para-directing group, can influence the position of incoming electrophiles. For instance, in nitration reactions of 6-methyl-1H-indazole, the nitro group is directed to the adjacent 5-position.

Tautomerism and Isomerism in 1H-Indazoles and their Impact on Reactivity

Indazoles exhibit annular tautomerism, existing in different isomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. nih.govwiley.comresearchgate.net The most common tautomers are 1H-indazole and 2H-indazole. wiley.comchemicalbook.commdpi.com

Thermodynamic calculations and experimental observations indicate that the 1H-indazole tautomer is generally the more stable and predominant form in various phases, including the gaseous state and in solution. nih.govresearchgate.netchemicalbook.commdpi.comnih.gov The 1H-tautomer possesses a benzenoid structure, which contributes to its aromatic character and stability, whereas the 2H-tautomer has a quinonoid character. nih.gov The less common 3H-indazoles are generally not aromatic and are therefore much rarer. nih.gov

This tautomeric equilibrium has a significant impact on the reactivity of indazoles, particularly in reactions involving the nitrogen atoms, such as N-alkylation. nih.govbeilstein-journals.org Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions and the substituents on the indazole ring. beilstein-journals.orgnih.gov The formation of the more stable 1H-tautomer can be favored in certain reactions, such as the reaction of 2-bromobenzaldehyde (B122850) with sodium azide (B81097) and ammonium (B1175870) formate, which results in 1H-indazole due to tautomerization of the initially formed 2H-isomer. wiley.com

The specific tautomeric form present can also influence the molecule's physical and biological properties. nih.gov

Reaction Mechanism Studies of Key Derivatization Pathways

The derivatization of this compound predominantly occurs through palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle with a palladium complex.

Suzuki-Miyaura Coupling Mechanism:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-iodo-1H-indazole to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the iodide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C coupled product.

Heck Coupling Mechanism:

Oxidative Addition: Similar to the Suzuki coupling, the reaction starts with the oxidative addition of the 3-iodo-1H-indazole to a Pd(0) species.

Olefin Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates HX (where X is the halide), and the base regenerates the Pd(0) catalyst.

Sonogashira Coupling Mechanism: This reaction involves a dual catalytic system of palladium and copper.

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper acetylide.

Oxidative Addition: The 3-iodo-1H-indazole undergoes oxidative addition to the Pd(0) catalyst.

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The alkynyl and indazolyl groups on the palladium complex are reductively eliminated to give the final product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination Mechanism:

Oxidative Addition: The aryl halide (3-iodo-1H-indazole) adds to the Pd(0) catalyst.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium complex, forming the C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

For many of these reactions, especially those involving unprotected indazoles, the N-H group can interfere. Protection of the indazole nitrogen, for example with a tetrahydropyranyl (THP) or Boc group, is often employed to prevent undesired side reactions and improve yields. nih.gov

Biological Activities and Pharmacological Potential of 3 Iodo 6 Methyl 1h Indazole Derivatives

Anticancer Activities of Indazole Derivatives

Indazole derivatives have demonstrated considerable promise as anticancer agents, with several compounds containing this scaffold receiving FDA approval for cancer treatment. nih.govnih.gov Their therapeutic potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition Profiles (e.g., VEGFR-2, EGFR, FGFR1, ERK1/2, HDAC6)

A primary mechanism for the anticancer activity of indazole derivatives is the inhibition of protein kinases, which are critical for cancer cell signaling. The indazole scaffold is a key feature in many approved kinase inhibitors. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.netsemanticscholar.org Indazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby suppressing tumor angiogenesis. researchgate.net

FGFR1 Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another class of tyrosine kinases whose dysregulation is linked to various cancers. nih.govresearchgate.net Numerous 1H-indazol-3-amine and other indazole derivatives have been synthesized and shown to be potent inhibitors of FGFR1. nih.gov For instance, compound 99 was identified as a highly potent FGFR1 inhibitor with an enzymatic IC50 value of 2.9 nM. nih.gov Another derivative, 102 , also showed strong FGFR1 inhibitory activity with an IC50 of 30.2 ± 1.9 nM. nih.gov

ERK1/2 Inhibition: The Extracellular signal-Regulated Kinases (ERK1/2) are key components of the MAPK signaling pathway, which is often hyperactivated in cancer. A series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as ERK inhibitors, with compound 119 showing excellent potency against ERK1 and ERK2, with IC50 values of 20 nM and 7 nM, respectively. nih.gov

EGFR and HDAC6 Inhibition: Chimeric inhibitors that target both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs) represent a promising anticancer strategy. mdpi.com Hybrid molecules combining an EGFR-inhibiting pharmacophore with an HDAC inhibitor have been shown to effectively inhibit tumor cell growth at low micromolar concentrations. mdpi.com

Interactive Table: Kinase Inhibition by Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 99 | FGFR1 | 2.9 | nih.gov |

| 102 | FGFR1 | 30.2 | nih.gov |

| 98 | FGFR1 | 15.0 | nih.gov |

| 101 | FGFR1 | 69.1 | nih.gov |

| 119 | ERK1 | 20 | nih.gov |

| 119 | ERK2 | 7 | nih.gov |

| 104 | FGFR1 | 18.0 | nih.gov |

| 104 | FGFR2 | 1.6 | nih.gov |

| 104 | FGFR3 | 27.5 | nih.gov |

| 106 | FGFR1 | 2000 | nih.gov |

| 106 | FGFR2 | 800 | nih.gov |

| 106 | FGFR3 | 4500 | nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that plays a crucial role in tumor immune escape by metabolizing the essential amino acid tryptophan. researchgate.netnih.govnih.gov Inhibition of IDO1 is a key strategy in cancer immunotherapy. nih.govnih.gov Indazole derivatives have emerged as a promising class of IDO1 inhibitors. nih.govacs.org A series of 1H-indazole derivatives with disubstituent groups were synthesized, with compound 120 exhibiting the most potent IDO1 inhibitory activity with an IC50 value of 5.3 μM. nih.gov Another study on 1,3-dimethyl-6-amino indazole derivatives identified compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as a remarkable suppressor of IDO1 expression in a concentration-dependent manner. nih.gov

Interactive Table: IDO1 Inhibition by Indazole Derivatives

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 120 | IDO1 Inhibition | 5.3 | nih.gov |

| 7 | IDO1 Expression Suppression | Concentration-dependent | nih.gov |

Effects on Cell Proliferation and Cell Cycle Progression

Indazole derivatives exert potent antiproliferative effects on various cancer cell lines. researchgate.netnih.gov One study found that compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was a potent anticancer agent that induced apoptosis. nih.gov Another derivative, compound 2f , was shown to inhibit the proliferation and colony formation of the 4T1 breast cancer cell line. nih.gov Furthermore, some indazole derivatives can halt cell growth by inducing cell cycle arrest. For example, compound 7 was found to trigger apoptosis and stop cell growth at the G2/M phase. researchgate.net Similarly, compound 6o was also confirmed to affect the cell cycle. nih.gov

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

The anticancer potential of indazole derivatives is further evidenced by their cytotoxic effects against a broad range of human cancer cell lines. nih.govjapsonline.com In one study, a series of 1H-indazol-3-amine derivatives were evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govdntb.gov.ua Compound 6o from this series showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.gov Another study reported that compound 2f had potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov Novel indazole analogues of curcumin (B1669340) also demonstrated significant cytotoxic activity, with compound 3b being particularly effective against WiDr colorectal carcinoma cells (IC50 = 27.20 µM). japsonline.com

Interactive Table: In Vitro Cytotoxicity of Indazole Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govdntb.gov.ua |

| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | nih.gov |

| 3b | WiDr | Colorectal Carcinoma | 27.20 | japsonline.com |

| 93 | HL60 | Leukemia | 0.0083 | nih.gov |

| 93 | HCT116 | Colorectal Carcinoma | 0.0013 | nih.gov |

| 5j | Various | Not Specified | Good Efficacy | dntb.gov.ua |

Proposed Mechanisms of Action at the Molecular and Cellular Level

The anticancer effects of indazole derivatives are mediated by several molecular and cellular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death. nih.gov

Apoptosis Induction: Compound 2f was found to dose-dependently promote apoptosis in 4T1 cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 7 was shown to upregulate BAX and caspase-3 markers while downregulating the Bcl-2 gene. researchgate.net

Mitochondrial Pathway: The pro-apoptotic activity of some indazole derivatives involves the mitochondria. Compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells. nih.gov

Signaling Pathway Modulation: Indazole derivatives can interfere with key cancer-related signaling pathways. Compound 6o is thought to inhibit Bcl-2 family members and affect the p53/MDM2 pathway. nih.gov Compound 7 was found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov

Metastasis Inhibition: Beyond inducing cell death, some derivatives can inhibit cancer cell migration and invasion. Treatment with 2f disrupted 4T1 cell migration and was associated with a reduction in matrix metalloproteinase-9 (MMP9). nih.gov

Anti-inflammatory Properties of Indazole Derivatives

In addition to their anticancer effects, various substituted indazole derivatives have attracted attention for their anti-inflammatory activities. nih.govnih.gov The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net Computational studies involving molecular docking and molecular dynamics simulations have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by assessing their binding to the COX-2 enzyme. researchgate.net In vivo studies have also demonstrated the anti-inflammatory effects of certain indazole derivatives in carrageenan-induced edema tests, with some compounds showing efficacy comparable to or greater than the reference drug benzydamine. nih.gov

Antibacterial Efficacy of Indazole Derivatives

The indazole scaffold is a key component in the development of new antibacterial agents. nih.gov Research has shown that derivatives of this heterocyclic system exhibit notable activity against a spectrum of both Gram-positive and Gram-negative bacteria.

For instance, studies on 3-methyl-1H-indazole derivatives demonstrated their effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov One derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed promising activity against B. subtilis and E. coli when compared to the standard antibiotic ciprofloxacin. nih.gov Similarly, certain 4,5,6,7-tetrahydro-1H-indazole derivatives have displayed excellent antibacterial action against S. aureus, B. subtilis, and E. coli.

The mechanism of action for some of these compounds involves the inhibition of crucial bacterial processes. Thiazole-quinolinium derivatives, for example, have been shown to disrupt the dynamic assembly of the FtsZ protein, which is essential for bacterial cell division, leading to bactericidal effects against multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, amidinobenzimidazole derivatives linked to a 1,2,3-triazole have shown strong inhibitory activity against resistant Gram-positive bacteria, particularly MRSA strains.

| Indazole Derivative Class | Bacterial Strain(s) | Observed Activity/Finding | Reference(s) |

|---|---|---|---|

| 3-Methyl-1H-indazole derivatives | Bacillus subtilis, Escherichia coli | Showed best activity compared to standard drug ciprofloxacin. | nih.gov |

| 4,5,6,7-Tetrahydro-1H-indazole derivatives | Staphylococcus aureus, Bacillus subtilis, E. coli | Compounds 5A, 5D, and 5F showed excellent antibacterial activity. | |

| Amidinobenzimidazole-triazole hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong inhibitory activity against resistant Gram-positive bacteria. | |

| Thiazole-quinolinium derivatives | MRSA, vancomycin-resistant Enterococcus | Inhibit bacterial cell division by disrupting FtsZ protein assembly. |

Antiviral Activity, Including Anti-HIV Properties

Indazole derivatives have emerged as a versatile class of compounds exhibiting a broad range of antiviral activities, including against the Human Immunodeficiency Virus (HIV). nih.gov The indazole ring system is recognized as a key pharmacophore in the design of HIV protease inhibitors. nih.gov

Beyond anti-HIV applications, the antiviral scope of indazole derivatives extends to other significant viral pathogens. A notable example is a 6-acetyl-1H-indazole derivative, which was found to inhibit the RNA replication step of the Dengue virus (DENV). This compound demonstrated a half-maximal effective concentration (EC50) of 6.5 μM and was capable of reducing the production of infectious DENV particles by up to 1,000-fold.

Furthermore, research into related nitrogen-containing heterocyclic compounds has shown promise against influenza viruses. Certain derivatives incorporating a 1,2,3-triazole ring have been shown to suppress the replication of different influenza A virus subtypes. These findings underscore the potential of the indazole scaffold as a foundation for the development of novel antiviral therapeutics targeting a variety of viral life cycle stages.

Antifungal Activities

The antifungal potential of indazole and related azole derivatives is well-documented. nih.govnih.gov The structural similarities of the indazole ring to biological molecules like purines may facilitate interaction with biological systems, contributing to their pharmacological effects. nih.gov

Synthetic 3-methyl-1H-indazole derivatives have been specifically evaluated for their activity against various fungal strains, including Aspergillus niger, Aspergillus fumigates, and Aspergillus flavus. nih.gov The broader class of azoles, which includes indazoles, is integral to many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, which are based on the 1,2,4-triazole (B32235) motif.

In the context of plant pathogens, derivatives incorporating a 1,2,3-triazole phenylhydrazone structure have demonstrated significant anti-phytopathogenic activity. One such compound, 5p, was highly effective against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici in in-vitro tests. This highlights the potential application of these compounds in agriculture as novel fungicides.

| Derivative Class | Fungal Strain(s) | Observed Activity/Finding | Reference(s) |

|---|---|---|---|

| 3-Methyl-1H-indazole | Aspergillus niger, Aspergillus fumigates, Aspergillus flavus | Evaluated for general antifungal activity. | nih.gov |

| 1,2,3-Triazole phenylhydrazones | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum | Compound 5p exhibited significant activity with EC50 values as low as 0.18 µg/mL. | |

| 1,2,4-Triazole derivatives | Various pathogenic fungi | This motif is a core component of established antifungal drugs like fluconazole. |

Other Investigated Biological Activities (e.g., antiarrhythmic, anti-protozoal)

The pharmacological profile of indazole derivatives extends beyond antimicrobial activities to include potential treatments for cardiovascular diseases and protozoal infections. nih.govnih.gov

Antiarrhythmic Activity: Indazole-containing compounds have been identified as having antiarrhythmic properties, making them of interest for addressing cardiovascular pathologies. nih.govnih.gov Reviews of indazole derivatives in cardiovascular diseases have highlighted their potential beneficial effects against conditions like arrhythmia. nih.gov

Anti-protozoal Activity: The efficacy of indazole derivatives against various protozoan parasites has been demonstrated in several studies. nih.govnih.gov For example, 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial agents, with several compounds exhibiting strong to moderate activity against Leishmania infantum. Other research has focused on 2-phenyl-2H-indazole derivatives, which were evaluated for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The biological assays revealed that the presence of electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. nih.gov

| Indazole Derivative Class | Protozoan Parasite(s) | Observed Activity/Finding | Reference(s) |

|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole | Leishmania infantum | Seven derivatives showed strong to moderate activity. | |

| 2-Phenyl-2H-indazole | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Electron-withdrawing groups on the phenyl ring enhance activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies of 3-Iodo-6-methyl-1H-indazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indazole scaffold. Research indicates that the nature and position of substituents on the indazole ring are critical determinants of biological activity and selectivity. nih.govmdpi.com

For a series of 1H-indazole derivatives designed as IDO1 inhibitors, SAR analysis revealed that substituent groups at both the 4- and 6-positions of the indazole core played a crucial role in their inhibitory activity. nih.gov This highlights the importance of the substitution pattern on the benzene (B151609) portion of the bicyclic system.

In a different study focusing on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker at the 3-position was found to be critical for activity. The indazole-3-carboxamide derivative 12d actively inhibited calcium influx, whereas its reverse amide isomer was inactive, demonstrating a strict structural requirement for this specific biological target. Further SAR exploration in another series showed that replacing an ethyl group with a cyclobutyl group led to enhanced potency, while larger substituents on an adjacent aryl ring improved degradation efficacy, illustrating how subtle molecular changes can fine-tune pharmacological properties. nih.gov

Influence of Halogen and Alkyl Substituents on Biological Potency and Selectivity

The incorporation of halogen atoms and alkyl groups into the indazole scaffold is a key strategy in medicinal chemistry to modulate the compound's therapeutic properties. These substituents can significantly influence physicochemical characteristics such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The iodine atom at the 3-position, as seen in this compound, is particularly significant. Halogenation at this position can have a notable steric influence on the molecule. More importantly, the C-I bond is a versatile functional handle for further chemical modification. It serves as an excellent precursor for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore and optimize biological activity. This makes iodinated indazoles valuable intermediates in the synthesis of complex pharmaceutical compounds, including kinase inhibitors.

The methyl group at the 6-position also plays a role in defining the molecule's pharmacological profile. For certain indazole derivatives with antispermatogenic activity, the presence of halogen or methyl groups was found to be essential. nih.gov The combination and positioning of these substituents are critical, as SAR studies have shown that groups at the 6-position can be crucial for inhibitory activity against specific enzymes. nih.gov

Computational and Spectroscopic Characterization of 3 Iodo 6 Methyl 1h Indazole

Molecular Modeling and Docking Studies to Elucidate Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 3-Iodo-6-methyl-1H-indazole, and a biological target, typically a protein or enzyme. These methods are crucial in rational drug design for identifying potential therapeutic candidates. jocpr.com

Indazole scaffolds are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds. nih.gov Docking studies involving indazole derivatives have been performed to assess their binding affinity and interaction patterns within the active sites of various proteins. For instance, in the pursuit of novel inhibitors, newly designed indazole scaffolds have been docked with targets like the VEGFR-2 kinase, which is implicated in cancer. The analysis of these docking simulations reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's binding pocket, including Val523, Ala527, and Phe381.

The primary goal of these studies is to calculate the binding energy, which quantifies the stability of the ligand-protein complex. nih.gov Compounds that exhibit favorable binding energies and interaction profiles are prioritized for chemical synthesis and further biological evaluation. For example, docking analyses of various indazole derivatives against renal cancer-related proteins have successfully identified compounds with high binding affinities, demonstrating the utility of this approach. nih.govresearchgate.net

Table 1: Example of Information Gleaned from Molecular Docking Studies of Indazole Analogs

| Parameter | Description | Example Target & Residues |

|---|---|---|

| Binding Energy (kcal/mol) | A quantitative measure of the affinity between the ligand and the target protein; lower values indicate stronger binding. | VEGFR-2, Renal Cancer Proteins (PDB: 6FEW) nih.gov |

| Hydrogen Bonds | Key electrostatic interactions that provide specificity and stability to the ligand-protein complex. | Interactions with amino acids like GLN72 and HIS73. jocpr.com |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, contributing significantly to binding. | Contacts with residues such as Val523, Ala527, Leu352. |

| Binding Conformation | The predicted three-dimensional orientation of the ligand within the active site of the protein. | Comparison with crystallographic conformations of known inhibitors. nih.gov |

Quantum Chemical Calculations and Theoretical Insights into Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure, molecular properties, and reactivity of compounds like this compound. These theoretical methods allow for the calculation of various molecular descriptors that are otherwise difficult to obtain experimentally.

DFT calculations can elucidate how the different substituents—the iodo, methyl, and other functional groups—influence the electron density distribution across the indazole ring. This information is critical for predicting the molecule's reactivity in chemical transformations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Theoretical Molecular Properties from Quantum Chemical Calculations

| Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting capability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| Electron Density Distribution | Shows the influence of substituents on the aromatic ring, predicting sites of reaction. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a statistical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical properties and molecular descriptors, QSAR models can predict the activity of new, unsynthesized molecules.

For a class of compounds like indazole derivatives, QSAR studies would involve compiling a dataset of molecules with known biological activities against a specific target. Cheminformatics tools are then used to calculate a wide range of descriptors for each molecule, such as electronic, steric, and hydrophobic parameters. Statistical methods are subsequently employed to develop a mathematical equation that links these descriptors to the observed activity. While this is a powerful technique in drug discovery, specific QSAR studies focused solely on this compound are not extensively documented in the reviewed literature. However, the principles of QSAR are broadly applicable to the optimization of indazole-based compounds.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological profile must be assessed. ADMET properties determine how a substance is processed by the human body. In the early stages of drug discovery, in silico (computer-based) methods are widely used to predict these properties, saving significant time and resources. mdpi.com

For this compound, computational models can predict key ADMET parameters. A fundamental assessment involves evaluating its compliance with established guidelines like Lipinski's Rule of Five. mdpi.com This rule outlines molecular properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) that are common among orally active drugs. mdpi.com Predictions can also extend to properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential interactions with metabolic enzymes.

Table 3: Predicted ADMET and Physicochemical Properties

| Property / Rule | Description | Predicted Status for Indazole Derivatives |

|---|---|---|

| Lipinski's Rule of Five | A set of criteria to evaluate drug-likeness and the likelihood of oral bioavailability. | Most synthesized indazole derivatives are expected to follow the criteria. mdpi.com |

| Molecular Weight | Influences absorption and distribution. | Generally < 500 g/mol for drug-like molecules. |

| LogP | A measure of lipophilicity, which affects absorption and membrane permeability. | Typically < 5 for orally active drugs. |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | Generally ≤ 5. |

| Hydrogen Bond Acceptors | The number of N or O atoms. | Generally ≤ 10. |

| Toxicity Prediction | In silico assessment for potential toxicity, such as mutagenicity or cardiotoxicity. | Various computational models are used to flag potential liabilities early. |

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural confirmation and characterization of synthesized compounds like this compound. nih.gov Each method provides unique information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the precise structure of organic molecules. For this compound, ¹H NMR provides information on the number, environment, and connectivity of protons, with the chemical shifts and coupling patterns of the aromatic protons being highly sensitive to the positions of the iodo and methyl substituents. The methyl group would appear as a distinct singlet. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands corresponding to N-H stretching (for the indazole ring), C-H stretching (for the aromatic ring and methyl group), and C=C and C=N vibrations within the heterocyclic system. mdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). jocpr.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues, helping to confirm the connectivity of atoms within the molecule. neliti.com

Table 4: Summary of Spectroscopic Data for Structural Characterization

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and number. | Distinct signals for aromatic protons and a singlet for the methyl group. |

| ¹³C NMR | Carbon skeleton and chemical environment of carbon atoms. | Signals corresponding to each unique carbon atom in the structure. |

| IR Spectroscopy | Presence of functional groups. | Characteristic bands for N-H, aromatic C-H, and ring vibrations. mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of C₈H₇IN₂. neliti.com |

X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state.

Beyond the intramolecular details, this technique elucidates the packing of molecules within the crystal lattice. mdpi.com It reveals intermolecular interactions, such as hydrogen bonding (e.g., involving the indazole N-H group) and potential π-π stacking between the aromatic rings of adjacent molecules. This information is crucial for understanding the physical properties of the solid material and can provide insights into how the molecule might interact with biological receptors. The analysis yields detailed crystallographic data, including the unit cell dimensions and the space group in which the compound crystallizes. mdpi.com

Table 5: Information Provided by X-ray Crystallography

| Parameter | Description |

|---|---|

| Molecular Structure | Unambiguous determination of the 3D atomic arrangement, bond lengths, and angles. |

| Conformation | The specific spatial orientation of the molecule in the solid state. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. |

| Intermolecular Interactions | Identification of non-covalent forces like hydrogen bonds and π-π stacking that hold the crystal together. weizmann.ac.il |

| Crystallographic Data | Precise unit cell parameters and the crystallographic space group (e.g., P2₁/c, R-3). mdpi.com |

Emerging Applications and Future Research Directions for 3 Iodo 6 Methyl 1h Indazole

Expansion of Pharmaceutical Applications and Drug Discovery Paradigms

The scaffold of 3-Iodo-6-methyl-1H-indazole is of considerable interest in the pharmaceutical industry and medicinal chemistry. chemimpex.comnih.gov Its utility as a key intermediate is rooted in the reactivity conferred by the iodine substituent, which makes it an excellent candidate for further chemical modifications and functionalization. chemimpex.com This adaptability allows for its incorporation into a diverse array of bioactive molecules aimed at various therapeutic targets.

Researchers have successfully utilized this compound as a foundational element in the synthesis of potential treatments for a range of conditions. Notably, it has been instrumental in the development of novel agents targeting neurological disorders. chemimpex.com Furthermore, its derivatives are being actively investigated for their potential as anti-cancer and anti-inflammatory drugs. chemimpex.com The broader class of indazole derivatives has demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and even anti-HIV properties, underscoring the therapeutic potential of this chemical family. nih.gov The indazole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry due to its recurring presence in biologically active compounds. nih.gov

For instance, derivatives of the closely related 3-iodo-6-methyl-5-nitro-1H-indazole have been explored as kinase inhibitors, a critical class of molecules in cancer therapy. This highlights a promising avenue for the development of new oncology drugs based on the this compound framework.

| Potential Therapeutic Area | Role of this compound | Supporting Evidence |

| Neurological Disorders | Serves as a key intermediate in the synthesis of targeted pharmaceuticals. chemimpex.com | The unique molecular structure can interact with specific biological pathways. chemimpex.com |

| Oncology (Cancer) | Building block for novel anti-cancer drugs. chemimpex.com | Derivatives have been investigated as kinase inhibitors. |

| Inflammation | Used in the development of new anti-inflammatory agents. chemimpex.com | The indazole scaffold is known for its anti-inflammatory properties. nih.gov |

Potential in Materials Science and Industrial Applications

Beyond its pharmaceutical relevance, this compound is also demonstrating potential in the realm of materials science and industrial chemistry. Nitrogen-containing heterocycles, such as indazoles, are recognized as versatile building blocks for a variety of materials, including dyes and polymers.

The unique properties of this compound make it a candidate for integration into novel materials. It has been employed in the development of advanced polymers and coatings, where its incorporation can lead to enhanced durability and greater resistance to environmental degradation. chemimpex.com Similarly, the related compound 3-Iodo-6-Nitro (1H)Indazole is utilized in the formulation of materials that require high thermal stability and chemical resistance, suggesting that this compound may offer similar benefits. chemimpex.com The exploration of this compound in the creation of specialty chemicals, dyes, and pigments is an active area of research.

Environmental Applications

The potential environmental applications of this compound are an emerging area of interest. There is initial evidence to suggest its utility in the development of novel agrochemicals. Specifically, it is being explored for its role in creating more effective and potentially less harmful pesticides or herbicides. chemimpex.com The goal is to design molecules that are potent against target organisms while minimizing collateral damage to non-target species and the surrounding ecosystem. chemimpex.com

While direct applications in pollutant degradation for this specific compound are not yet well-documented, a related fluorinated analogue, 6-Fluoro-3-iodo-1-methyl-1H-indazole, has been utilized in environmental research for tracking and analyzing pollutants. chemimpex.com This suggests that with further modification, this compound could also be adapted for environmental monitoring and remediation purposes.

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of this compound and its derivatives is a key focus for chemists, with an increasing emphasis on developing novel and more sustainable methods. A documented synthetic route involves the reaction of 6-methyl-1H-indazole with N-iodo-succinimide (NIS) in N,N-dimethyl-formamide (DMF). chemicalbook.com The iodination of an indazole precursor is a common strategy in the synthesis of such compounds. rsc.orggoogle.com

In line with the growing importance of environmentally conscious practices, the development of "green chemistry" approaches for indazole synthesis is gaining traction. These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency. An example of innovative synthetic strategies includes the disclosure of a novel pathway for creating 3-chloro-6-nitro-1H-indazole derivatives through a 1,3-dipolar cycloaddition reaction. nih.gov Such advancements in synthetic methodology are crucial for the cost-effective and environmentally friendly production of this compound and its derivatives for various applications.

Integration of Advanced Computational Techniques in Drug Design and Discovery

The design and discovery of new drugs based on the this compound scaffold are being significantly accelerated by the integration of advanced computational techniques. openmedicinalchemistryjournal.combeilstein-journals.orgnih.govco-ac.combeilstein-journals.org These in silico methods allow researchers to model and predict how molecules will behave, saving time and resources compared to traditional laboratory screening.

Computational tools such as virtual screening and structure-based optimization have been successfully used to design novel 3-methyl-1H-indazole derivatives. nih.govresearchgate.net For example, these techniques were instrumental in identifying derivatives that act as inhibitors of Bromodomain-containing Protein 4 (BRD4), a key target in cancer therapy. nih.govresearchgate.net Furthermore, molecular docking and molecular dynamics simulations are employed to predict the precise binding interactions between indazole derivatives and their biological targets, providing insights into their mechanism of action and stability. nih.gov

| Computational Technique | Application in Drug Discovery | Example with Indazole Derivatives |

| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential drug candidates. openmedicinalchemistryjournal.com | Design of new 3-methyl-1H-indazole derivatives as BRD4 inhibitors. nih.govresearchgate.net |

| Structure-Based Drug Design | Utilizes the 3D structure of a biological target to design molecules that fit and interact with it. beilstein-journals.org | Optimization of indazole derivatives for improved binding affinity and selectivity. nih.govresearchgate.net |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Predicting the binding conformation of indazole derivatives to their target proteins. nih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand their dynamic behavior over time. nih.gov | Assessing the stability of the binding of indazole derivatives to their biological targets. nih.gov |

Exploration of New Biological Targets and Disease Indications

The structural versatility of this compound makes it a promising platform for the discovery of drugs that act on novel biological targets and treat a wider range of diseases. Research into its derivatives has already led to the identification of new therapeutic opportunities.

A significant breakthrough has been the development of 3-methyl-1H-indazole derivatives as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that has emerged as a promising target for cancer treatment. nih.govresearchgate.net In a different therapeutic area, derivatives of 3-chloro-6-nitro-1H-indazole have shown potential as antileishmanial agents, addressing a critical need for new treatments for this parasitic disease. nih.gov

The indazole scaffold is also being investigated for its potential in developing neuroprotective agents, which could have implications for treating neurodegenerative disorders. The wide array of biological activities already associated with indazole derivatives strongly suggests that further exploration of compounds based on this compound will continue to uncover new biological targets and lead to the development of innovative therapies for a variety of disease indications. nih.gov

Q & A

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound analogs?

- Methodology :

- QSAR Models : Train models using experimental IC₅₀ values and descriptors like LogP, molar refractivity, and H-bond acceptor count .

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories to prioritize analogs for synthesis .

- Free Energy Perturbation (FEP) : Predict relative binding affinities of iodine vs. other halogens in target binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.